6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 637756-32-2
VCID: VC5998917
InChI: InChI=1S/C24H21N3O/c1-17-8-6-9-18(16-17)28-15-7-14-27-22-13-5-2-10-19(22)23-24(27)26-21-12-4-3-11-20(21)25-23/h2-6,8-13,16H,7,14-15H2,1H3
SMILES: CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Molecular Formula: C24H21N3O
Molecular Weight: 367.452

6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

CAS No.: 637756-32-2

Cat. No.: VC5998917

Molecular Formula: C24H21N3O

Molecular Weight: 367.452

* For research use only. Not for human or veterinary use.

6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline - 637756-32-2

Specification

CAS No. 637756-32-2
Molecular Formula C24H21N3O
Molecular Weight 367.452
IUPAC Name 6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C24H21N3O/c1-17-8-6-9-18(16-17)28-15-7-14-27-22-13-5-2-10-19(22)23-24(27)26-21-12-4-3-11-20(21)25-23/h2-6,8-13,16H,7,14-15H2,1H3
Standard InChI Key IMJCISKKGMDTJN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Introduction

Chemical Profile and Structural Characteristics

6-[3-(3-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline belongs to the indoloquinoxaline family, which combines an indole moiety fused to a quinoxaline ring system. The compound’s molecular formula is C24H21N3O\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}, with a molecular weight of 367.452 g/mol. Key structural features include:

  • A planar indolo[2,3-b]quinoxaline core enabling π-π stacking interactions.

  • A flexible 3-(3-methylphenoxy)propyl side chain enhancing solubility and modulating bioactivity.

  • Electron-deficient quinoxaline nitrogen atoms facilitating redox activity .

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
CAS No.637756-32-2
IUPAC Name6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Molecular FormulaC24H21N3O\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}
Molecular Weight367.452 g/mol
SMILESCC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChI KeyIMJCISKKGMDTJN-UHFFFAOYSA-N
SolubilityNot experimentally determined

The electron-deficient quinoxaline moiety contributes to a low reduction potential (E1/22.0V vs Fc/Fc+E_{1/2} \approx -2.0 \, \text{V vs Fc/Fc}^+) in analogous compounds, making such derivatives candidates for non-aqueous redox flow batteries .

Synthesis and Structural Modification

The synthesis of 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline involves multi-step strategies common to indoloquinoxaline derivatives. A convergent approach reported for related compounds includes:

Key Synthetic Steps :

  • Buchwald-Hartwig Amination: Coupling of halogenated indole precursors with aryl amines to construct the quinoxaline ring.

  • Alkylation: Introduction of the 3-(3-methylphenoxy)propyl side chain via nucleophilic substitution or Mitsunobu reactions.

  • Oxidative Cyclodehydrogenation: Intramolecular cyclization under oxidative conditions (e.g., FeCl3_3/CH3_3NO2_2) to form the fused indoloquinoxaline system.

This methodology achieves yields of 65–75% without intermediate purification . Modifications to the phenoxyalkyl side chain alter physicochemical properties; for example, ammonium or glycol ether substituents enhance solubility up to 2.7 M in acetonitrile .

Biological Activities and Mechanisms

While direct pharmacological data for 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline are unavailable, structurally related indoloquinoxalines exhibit:

Anticancer Activity

  • Apoptosis Induction: Analogous compounds inhibit topoisomerase II and disrupt mitochondrial membrane potential in cancer cell lines (IC50_{50}: 1–10 μM) .

  • Kinase Inhibition: Quinoxaline nitrogen atoms chelate ATP-binding site residues in kinases (e.g., EGFR, VEGFR), suppressing angiogenesis and proliferation .

Antimicrobial Effects

  • Antitubercular Activity: Derivatives with amine substituents show bacteriostatic effects against Mycobacterium tuberculosis (MIC: 12.5–50 μg/mL) . Molecular docking suggests inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .

Electrochemical Applications

Recent advancements highlight indolo[2,3-b]quinoxalines as high-performance anolytes in non-aqueous redox flow batteries (NRFBs) :

Redox Properties

  • Low Reduction Potential: E1/2=2.01V vs Fc/Fc+E_{1/2} = -2.01 \, \text{V vs Fc/Fc}^+, enabling high cell voltages when paired with catholytes like TEMPO.

  • Stability: <0.06% capacity fade per hour in flow cell cycling, attributed to delocalization of radical anion charge across the π-system .

Solubility Engineering

  • Side Chain Optimization: Ammonium-functionalized derivatives achieve solubilities >2.7 M in acetonitrile, critical for energy density .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No data exist on the absorption, distribution, metabolism, or excretion (ADME) of this compound.

  • Target Identification: High-throughput screening is needed to map interactions with biological targets beyond inferred mechanisms.

  • Material Science Applications: Exploration in organic electronics (e.g., OLEDs, OFETs) remains untapped despite favorable charge transport properties.

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